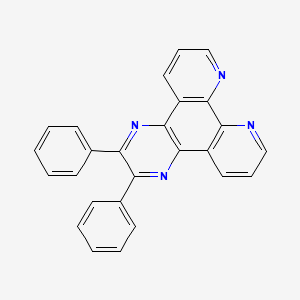
2,3-Diphenyl-1,4,8,9-tetraazatriphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenyl-1,4,8,9-tetraazatriphenylene is a polycyclic aromatic compound known for its rigid, planar structure and excellent π–π stacking ability. This compound is part of the hexaazatriphenylene (HAT) family, which is characterized by its electron-deficient nature and aromatic discotic system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-1,4,8,9-tetraazatriphenylene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of dipyrazinoquinoxaline derivatives, which undergo cyclization in the presence of a suitable catalyst . The reaction conditions often involve high temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the complex reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diphenyl-1,4,8,9-tetraazatriphenylene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
Applications De Recherche Scientifique
2,3-Diphenyl-1,4,8,9-tetraazatriphenylene has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 2,3-Diphenyl-1,4,8,9-tetraazatriphenylene exerts its effects is primarily through its ability to engage in π–π stacking interactions. This allows it to interact with various molecular targets, including DNA and proteins, potentially stabilizing certain structures or inhibiting specific pathways . The exact molecular targets and pathways involved can vary depending on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,8,9,12-Hexaazatriphenylene (HAT): Similar in structure but with additional nitrogen atoms, making it more electron-deficient.
Tetraphenylene: Another polycyclic aromatic compound with a different ring structure and properties.
Uniqueness
2,3-Diphenyl-1,4,8,9-tetraazatriphenylene is unique due to its specific arrangement of nitrogen atoms and phenyl groups, which confer distinct electronic properties and reactivity. Its ability to form stable π–π interactions makes it particularly valuable in materials science and molecular design .
Propriétés
Numéro CAS |
251985-00-9 |
|---|---|
Formule moléculaire |
C26H16N4 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
2,3-diphenylpyrazino[2,3-f][1,10]phenanthroline |
InChI |
InChI=1S/C26H16N4/c1-3-9-17(10-4-1)21-22(18-11-5-2-6-12-18)30-26-20-14-8-16-28-24(20)23-19(25(26)29-21)13-7-15-27-23/h1-16H |
Clé InChI |
ABDGYSWVSZKFTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C5=C3C=CC=N5)N=CC=C4)N=C2C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl-](/img/structure/B14250748.png)
![(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14250749.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide](/img/structure/B14250750.png)
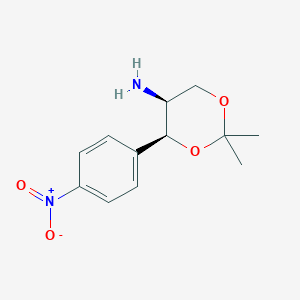
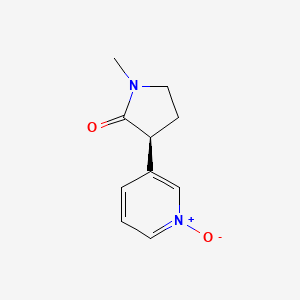
![2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14250768.png)
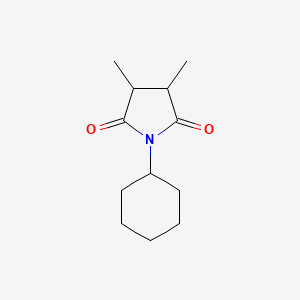
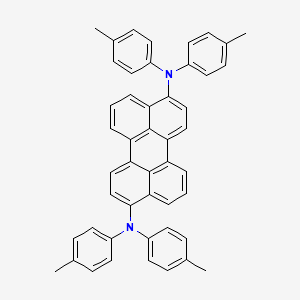
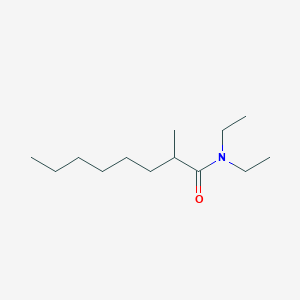
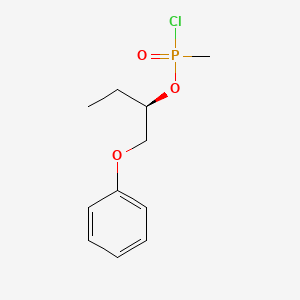
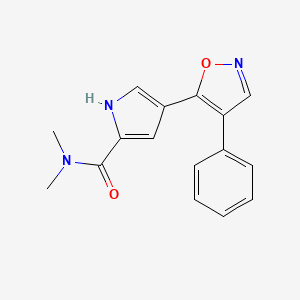
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
![3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol](/img/structure/B14250823.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
